molecular formula C10H12O5 B1202182 Asperlin CAS No. 69651-03-2

Asperlin

Cat. No.: B1202182
CAS No.: 69651-03-2
M. Wt: 212.20 g/mol
InChI Key: SPKNARKFCOPTSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of asperlin involves several steps. One method starts with tri-0-acetyl-D-glucal, which undergoes a series of transformations to yield the desired compound . Another approach uses a propargyltitanium reagent derived from 1-trimethylsilyl-3-(tetrahydropyranyloxy)propyne, which condenses with crotonaldehyde to produce the corresponding erythro alcohol. This intermediate is then converted to this compound through a series of seven steps .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using the marine fungus Aspergillus versicolor. The fungus is cultured under specific conditions to maximize the yield of this compound, which is then extracted and purified for further use .

Scientific Research Applications

Anti-Obesity Properties

Asperlin has demonstrated significant anti-obesity effects in various animal models, particularly in high-fat diet-fed mice. Key findings include:

  • Energy Expenditure : this compound administration (80 mg/kg) for 12 weeks resulted in increased energy expenditure and thermogenesis, as evidenced by enhanced carbon dioxide production rates and elevated body temperatures during cold exposure tests .
  • Gut Microbiota Modulation : The compound altered the gut microbiota composition, increasing the relative abundance of beneficial bacteria such as Bacteroidetes, which is associated with improved metabolic health .
  • Mechanisms of Action : this compound promotes the expression of thermogenic genes such as PGC1α and UCP1, contributing to its anti-obesity effects without reducing food intake .

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties, particularly in models of atherosclerosis:

  • Foam Cell Formation Inhibition : Studies have shown that this compound inhibits lipopolysaccharide (LPS)-induced foam cell formation in macrophages, a crucial step in atherogenesis .
  • Reduction of Inflammatory Markers : In ApoE−/− mice, oral administration of this compound significantly decreased serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 while reducing atherosclerotic plaque formation .

Antifungal Activity

The antifungal properties of this compound have been noted in various studies:

  • Mechanism of Action : this compound's structure includes an epoxide ring that enhances its biological activity against fungal pathogens. It has been shown to inhibit the growth of specific fungi by disrupting cellular processes .

Antitumor Potential

This compound has also been investigated for its antitumor properties:

  • Induction of Apoptosis : Research indicates that this compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to cell cycle arrest at the G2/M phase .
  • Cervical Carcinoma Studies : In vitro studies on HeLa cells demonstrated that this compound treatment resulted in significant reductions in cell proliferation and increased apoptotic markers .

Summary Table of Applications

ApplicationMechanism/EffectStudy Reference
Anti-ObesityIncreased energy expenditure; modulation of gut microbiota
Anti-InflammatoryInhibition of foam cell formation; reduced inflammatory markers
AntifungalDisruption of fungal cellular processes
AntitumorInduction of apoptosis; ROS generation

Comparison with Similar Compounds

Asperlin is unique compared to other similar compounds due to its diverse biological activities and marine origin. Similar compounds include:

These compounds share some biological activities with this compound but differ in their specific applications and mechanisms of action.

Biological Activity

Asperlin is a secondary metabolite produced by various species of the fungus Aspergillus, particularly noted for its biological activity against several health conditions. This article provides a detailed examination of the biological activities of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is primarily isolated from marine-derived fungi such as Aspergillus nidulans and Aspergillus versicolor. Its biological activities include antifungal, anti-inflammatory, and anti-obesity properties. Research has demonstrated its potential in inducing apoptosis in cancer cells, modulating gut microbiota, and enhancing energy expenditure.

  • Induction of Apoptosis in Cancer Cells
    This compound has been shown to induce apoptosis in human cervical carcinoma cells through the generation of reactive oxygen species (ROS). This process involves:
    • G2/M Phase Arrest : Treatment with this compound leads to significant cell cycle arrest, which is associated with increased DNA damage and ATM phosphorylation .
    • Caspase Activation : The cleavage of caspase-3 and PARP indicates the activation of apoptotic pathways .
  • Anti-Obesity Effects
    In animal models, this compound has demonstrated efficacy in preventing obesity induced by high-fat diets (HFD). Key findings include:
    • Weight Management : Oral administration significantly suppressed body weight gain without reducing food intake .
    • Energy Expenditure : this compound increased energy expenditure and thermogenic gene expression in adipose tissues, enhancing metabolic rates .
  • Gut Microbiota Modulation
    This compound treatment has been linked to changes in gut microbiota composition, notably increasing the relative abundance of beneficial bacteria such as Bacteroidetes, which is associated with improved metabolic health .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cervical carcinoma cells via ROS generation
Anti-ObesityPrevents HFD-induced obesity; increases energy expenditure
Gut MicrobiotaModulates gut microbiota composition; increases Bacteroidetes abundance
Anti-inflammatorySuppresses inflammation in murine macrophages

Case Study: Anti-Obesity Effects in Mice

A study conducted on C57BL/6 mice fed a high-fat diet for 12 weeks demonstrated that this compound effectively mitigated weight gain and fat deposition. The experimental group receiving this compound showed:

  • Increased Energy Expenditure : Measured through respiratory metabolism monitoring, indicating higher metabolic activity during both light and dark cycles.
  • Thermogenic Gene Expression : Enhanced transcription levels of genes associated with thermogenesis (e.g., PGC1α, UCP1) were observed .

Q & A

Basic Research Questions

Q. What are the established biological activities of Asperlin, and what experimental models have been used to validate these effects?

this compound exhibits anti-inflammatory and antiproliferative properties. Key studies include:

  • Anti-inflammatory effects : Demonstrated in murine macrophages via heme oxygenase-1 (HO-1) upregulation, validated using ELISA for cytokine quantification and Western blotting for protein expression .
  • Anticancer activity : Induces G2/M cell cycle arrest in human cervical carcinoma cells through reactive oxygen species (ROS) generation and ATM pathway activation, confirmed via flow cytometry and phospho-ATM immunoassays . Methodological Note: Replicate these findings using standardized cell lines (e.g., RAW 264.7 macrophages, HeLa cells) and include ROS scavengers (e.g., NAC) as negative controls.

Q. What are the standard protocols for this compound synthesis and purity verification in academic research?

this compound is typically isolated from marine-derived Aspergillus spp. Key steps include:

  • Extraction : Ethyl acetate partitioning of fungal culture broth.
  • Purification : Column chromatography (silica gel, Sephadex LH-20) followed by HPLC (C18 column, acetonitrile/water gradient).
  • Characterization :

  • Purity : ≥95% via HPLC (retention time: 12.3 min, 220 nm) .
  • Structural confirmation : NMR (¹H, ¹³C, DEPT) and HR-ESI-MS (m/z 393.40 [M+H]⁺) .
    Reproducibility Tip: Document solvent ratios, column temperatures, and centrifugation speeds to ensure protocol fidelity .

Advanced Research Questions

Q. How do experimental design variables (e.g., cell culture conditions, assay endpoints) influence this compound’s observed bioactivity?

Discrepancies in IC₅₀ values (e.g., 10–50 μM in anti-inflammatory assays) often arise from:

  • Cell confluency : Subconfluent cultures may show altered ROS sensitivity.
  • Assay duration : Shorter incubations (6–12 hr) favor HO-1 induction, while longer exposures (24–48 hr) enhance apoptosis.
  • Solution for contradictions : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to standardize protocols. Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and report cell passage numbers .

Q. What analytical strategies are recommended for resolving structural ambiguities in this compound derivatives?

For novel analogs:

  • Stereochemical assignment : Utilize NOESY/ROESY NMR to confirm spatial arrangements.
  • Purity thresholds : Combine elemental analysis (C, H, N within ±0.4% of theoretical) with chiral HPLC .
  • Data contradiction example : Discrepant melting points in derivatives may indicate polymorphic forms; resolve via X-ray crystallography or DSC .

Q. How can researchers resolve contradictions in reported IC₅₀ values of this compound across different studies?

Critical factors include:

  • Cell line variability : Compare HeLa (cervical) vs. MCF-7 (breast) cancer cells using identical assay kits.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-study variability.
  • Meta-analysis approach : Use PRISMA guidelines to systematically evaluate methodologies in 10+ studies, highlighting outliers in dosing schedules .

Q. What computational strategies are recommended for elucidating this compound’s structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina to predict binding affinities with HO-1 (PDB: 3AB4) or ATM kinase (PDB: 5NP0). Validate with mutagenesis studies .
  • QSAR modeling : Develop 2D descriptors (e.g., logP, polar surface area) for anti-inflammatory activity prediction. Cross-validate with leave-one-out (LOO) methods .

Q. Methodological Tables

Table 1 : Key Parameters for this compound Bioactivity Assays

Assay TypeCell LineDose Range (μM)Critical ControlsReference
Anti-inflammatoryRAW 264.75–50LPS (1 μg/mL), Dexamethasone (10 μM)
AntiproliferativeHeLa10–100DMSO vehicle, Paclitaxel (1 μM)

Table 2 : Common Pitfalls in this compound Research

IssueSolutionEvidence Source
Low compound yieldOptimize fungal fermentation (pH 6.5, 28°C)
Spectral noise in NMRDeuterate solvents fully; run at 25°C

Properties

IUPAC Name

[2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-5-9(13-5)10-7(14-6(2)11)3-4-8(12)15-10/h3-5,7,9-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKNARKFCOPTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69651-03-2
Record name ASPERLIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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